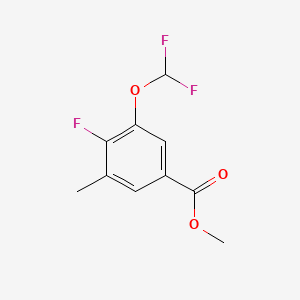

Methyl 3-(difluoromethoxy)-4-fluoro-5-methylbenzoate

Description

Methyl 3-(difluoromethoxy)-4-fluoro-5-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of difluoromethoxy, fluoro, and methyl groups attached to a benzoate core

Properties

Molecular Formula |

C10H9F3O3 |

|---|---|

Molecular Weight |

234.17 g/mol |

IUPAC Name |

methyl 3-(difluoromethoxy)-4-fluoro-5-methylbenzoate |

InChI |

InChI=1S/C10H9F3O3/c1-5-3-6(9(14)15-2)4-7(8(5)11)16-10(12)13/h3-4,10H,1-2H3 |

InChI Key |

ULHAGWSPNGVBJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(difluoromethoxy)-4-fluoro-5-methylbenzoate typically involves the introduction of difluoromethoxy and fluoro groups onto a benzoate core. One common method involves the reaction of a suitable benzoate precursor with difluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(difluoromethoxy)-4-flu

Biological Activity

Methyl 3-(difluoromethoxy)-4-fluoro-5-methylbenzoate is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on antimicrobial, anti-cancer, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom on the aromatic ring, which may enhance its lipophilicity and biological activity. The molecular formula is , with a molecular weight of approximately 224.19 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, certain benzoate derivatives have shown potent activity against various bacterial strains, often outperforming standard antibiotics.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial (specific strains not detailed) | |

| Sirtinol | Human SIRT2 inhibitor | |

| Other benzoate derivatives | Variable antimicrobial efficacy |

The mechanism of action for these compounds often involves disrupting bacterial cell membranes or inhibiting critical enzymatic pathways.

Anti-Cancer Activity

The anti-cancer potential of this compound has been investigated through various in vitro studies. Compounds with similar functional groups have been shown to inhibit the growth of cancer cell lines, including breast and lung cancer cells.

Case Study: Inhibition of Cancer Cell Growth

In a study evaluating the cytotoxic effects of related benzoate derivatives, compounds with difluoromethoxy substitutions exhibited enhanced inhibitory effects on cell proliferation in MCF-7 (breast cancer) and H1299 (lung cancer) cell lines. The IC50 values for these compounds ranged from 7.3 to 11.4 μM, indicating significant potency compared to controls.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 3f (similar structure) | MCF-7 | 7.3 ± 1.5 | |

| Compound 3g (similar structure) | H1299 | 11.4 ± 2.4 |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Topoisomerase Inhibition : Similar compounds have been identified as topoisomerase II poisons, leading to DNA damage and subsequent apoptosis in cancer cells.

- Enzyme Inhibition : The presence of fluorinated groups enhances interactions with target enzymes, potentially increasing selectivity and potency.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable metabolic stability and solubility profiles, which are essential for effective drug formulation.

Metabolic Stability

In vitro assessments indicate that compounds with similar structures maintain stability in biological matrices, with half-life values exceeding 120 minutes in mouse serum.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.